molecular formula C8H10BFO2 B1444733 4-Ethyl-3-fluorophenylboronic acid CAS No. 1374302-04-1

4-Ethyl-3-fluorophenylboronic acid

Cat. No.: B1444733
CAS No.: 1374302-04-1
M. Wt: 167.98 g/mol
InChI Key: WSKYKIKQGUYJSL-UHFFFAOYSA-N
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Description

4-Ethyl-3-fluorophenylboronic acid is an organoboron compound with the molecular formula C8H10BFO2. It is a white to light yellow crystalline solid that is stable under standard conditions . This compound is part of the phenylboronic acid family, which is known for its versatility in organic synthesis and its role as a building block in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethyl-3-fluorophenylboronic acid can be synthesized through several methods, with the Suzuki-Miyaura coupling reaction being one of the most common . This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The reaction typically occurs under mild conditions, making it a preferred method for synthesizing various boronic acids .

Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-3-fluorophenylboronic acid undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form phenols or quinones under specific conditions.

    Reduction: Reduction reactions can convert it into corresponding alcohols or alkanes.

    Substitution: It participates in electrophilic and nucleophilic substitution reactions, often forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles are employed.

Major Products: The major products formed from these reactions include substituted phenylboronic acids, phenols, and various organic intermediates that are useful in further synthetic applications .

Scientific Research Applications

4-Ethyl-3-fluorophenylboronic acid is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a key reagent in the Suzuki-Miyaura coupling reaction, facilitating the formation of carbon-carbon bonds in complex organic molecules.

    Biology: It is used in the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.

    Medicine: Its derivatives are explored for potential therapeutic applications, such as anticancer and antimicrobial agents.

    Industry: It is utilized in the production of advanced materials, including polymers and electronic components.

Comparison with Similar Compounds

  • 3-Ethyl-4-fluorophenylboronic acid
  • 4-Formylphenylboronic acid
  • 3-Formylphenylboronic acid

Comparison: 4-Ethyl-3-fluorophenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its analogs, it offers different electronic and steric properties, making it suitable for specific synthetic applications .

Properties

IUPAC Name

(4-ethyl-3-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5,11-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKYKIKQGUYJSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)CC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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